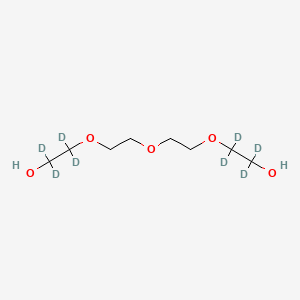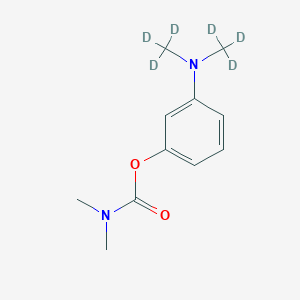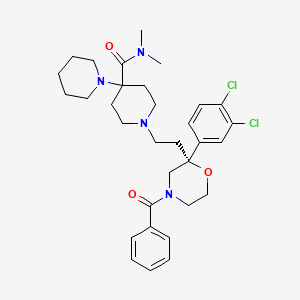
O-Desmethyl gefitinib-d6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-Desmethyl gefitinib-d6 is a deuterium-labeled derivative of O-Desmethyl gefitinib, which is an active metabolite of the anticancer drug gefitinib. Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, used primarily in the treatment of non-small cell lung cancer . The deuterium labeling in this compound is used to study the pharmacokinetics and metabolic pathways of gefitinib and its metabolites .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of O-Desmethyl gefitinib-d6 involves the deuteration of O-Desmethyl gefitinib. The process typically includes the following steps:
Starting Material: O-Desmethyl gefitinib is used as the starting material.
Deuteration: The deuteration process involves the replacement of hydrogen atoms with deuterium atoms.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis of O-Desmethyl gefitinib.
Deuteration: Industrial deuteration using deuterium gas or deuterated reagents in reactors designed for large-scale chemical reactions.
Analyse Des Réactions Chimiques
Types of Reactions: O-Desmethyl gefitinib-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups in the compound.
Substitution: Substitution reactions can occur, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions include various metabolites and derivatives of this compound, which are studied for their pharmacological properties .
Applications De Recherche Scientifique
O-Desmethyl gefitinib-d6 is widely used in scientific research, including:
Chemistry: Used to study the metabolic pathways and pharmacokinetics of gefitinib and its metabolites.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Used in preclinical studies to understand the efficacy and safety of gefitinib and its metabolites.
Industry: Employed in the development of new anticancer drugs and therapeutic agents.
Mécanisme D'action
O-Desmethyl gefitinib-d6 exerts its effects by inhibiting the epidermal growth factor receptor (EGFR) tyrosine kinase. The compound binds to the adenosine triphosphate (ATP)-binding site of the enzyme, preventing the phosphorylation of tyrosine residues and blocking EGFR signaling. This inhibition leads to the suppression of cell proliferation and induces apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Gefitinib: The parent compound, used as an anticancer drug.
O-Desmethyl gefitinib: The non-deuterated form of O-Desmethyl gefitinib-d6.
Erlotinib: Another EGFR tyrosine kinase inhibitor used in cancer treatment.
Uniqueness: this compound is unique due to its deuterium labeling, which allows for detailed pharmacokinetic and metabolic studies. The deuterium atoms provide stability and enable precise tracking of the compound in biological systems .
Propriétés
Formule moléculaire |
C21H22ClFN4O3 |
|---|---|
Poids moléculaire |
438.9 g/mol |
Nom IUPAC |
4-(3-chloro-4-fluoroanilino)-6-(1,1,2,2,3,3-hexadeuterio-3-morpholin-4-ylpropoxy)quinazolin-7-ol |
InChI |
InChI=1S/C21H22ClFN4O3/c22-16-10-14(2-3-17(16)23)26-21-15-11-20(19(28)12-18(15)24-13-25-21)30-7-1-4-27-5-8-29-9-6-27/h2-3,10-13,28H,1,4-9H2,(H,24,25,26)/i1D2,4D2,7D2 |
Clé InChI |
IFMMYZUUCFPEHR-NGEPEDOGSA-N |
SMILES isomérique |
[2H]C([2H])(C([2H])([2H])N1CCOCC1)C([2H])([2H])OC2=C(C=C3C(=C2)C(=NC=N3)NC4=CC(=C(C=C4)F)Cl)O |
SMILES canonique |
C1COCCN1CCCOC2=C(C=C3C(=C2)C(=NC=N3)NC4=CC(=C(C=C4)F)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![potassium;9-methyl-3-(1,2,4-triaza-3-azanidacyclopenta-1,4-dien-5-yl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12426384.png)


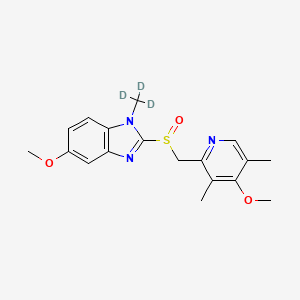
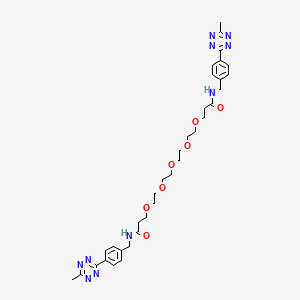
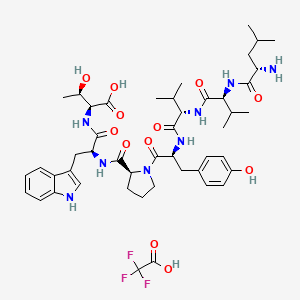

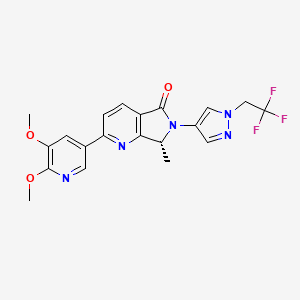
![(2S,3R,4R,5R,6S)-2-[(2R,3R,5R,6R)-3-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-2-(hydroxymethyl)-6-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-4-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12426450.png)
![[2-(Hydroxymethyl)-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] 3-phenylprop-2-enoate](/img/structure/B12426452.png)
![3-[2-(5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)ethenyl]furan](/img/structure/B12426460.png)
